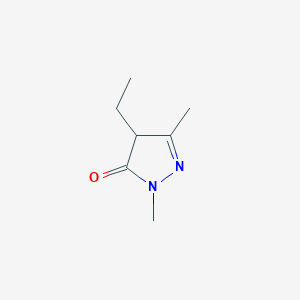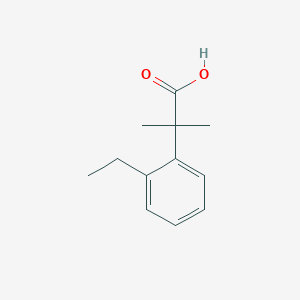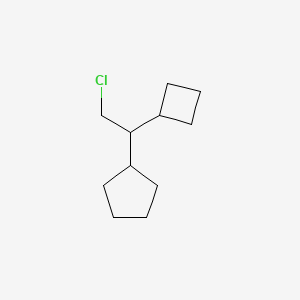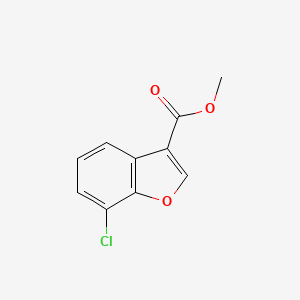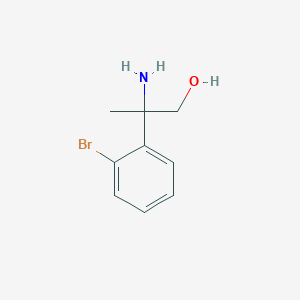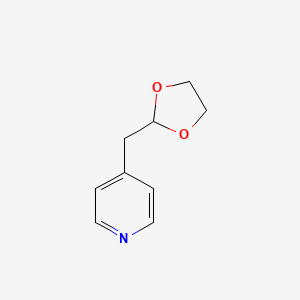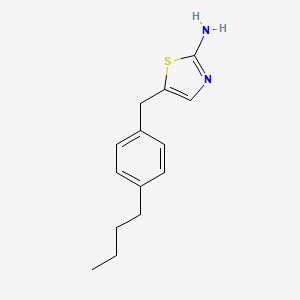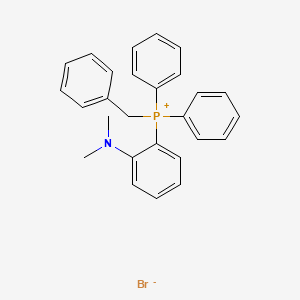
benzyl(2-(Dimethylamino)phenyl)diphenylphosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl(2-(Dimethylamino)phenyl)diphenylphosphonium bromide is a complex organic compound that features a phosphonium center bonded to a benzyl group, a dimethylamino-substituted phenyl group, and two diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(2-(Dimethylamino)phenyl)diphenylphosphonium bromide typically involves the reaction of benzyl bromide with 2-(dimethylamino)phenylphosphine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the bromide ion is displaced by the phosphine group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Benzyl(2-(Dimethylamino)phenyl)diphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium center to a phosphine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
科学的研究の応用
Benzyl(2-(Dimethylamino)phenyl)diphenylphosphonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of benzyl(2-(Dimethylamino)phenyl)diphenylphosphonium bromide involves its interaction with various molecular targets. The phosphonium center can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can participate in the formation of stable complexes with transition metals, which can catalyze various chemical reactions. Additionally, the dimethylamino group can enhance the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Benzyltriphenylphosphonium chloride: Similar structure but with a chloride ion instead of bromide.
Dimethylaminophenylphosphine: Lacks the benzyl and diphenyl groups.
Uniqueness
Benzyl(2-(Dimethylamino)phenyl)diphenylphosphonium bromide is unique due to its combination of a phosphonium center with a benzyl group and a dimethylamino-substituted phenyl group. This structure provides distinct reactivity and solubility properties, making it valuable in specific synthetic and catalytic applications.
特性
分子式 |
C27H27BrNP |
|---|---|
分子量 |
476.4 g/mol |
IUPAC名 |
benzyl-[2-(dimethylamino)phenyl]-diphenylphosphanium;bromide |
InChI |
InChI=1S/C27H27NP.BrH/c1-28(2)26-20-12-13-21-27(26)29(24-16-8-4-9-17-24,25-18-10-5-11-19-25)22-23-14-6-3-7-15-23;/h3-21H,22H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
SIEVCGIMWRBYQA-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1=CC=CC=C1[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



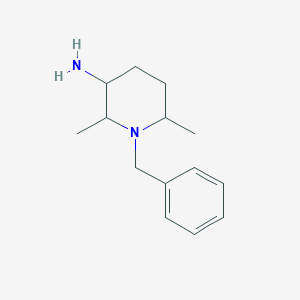
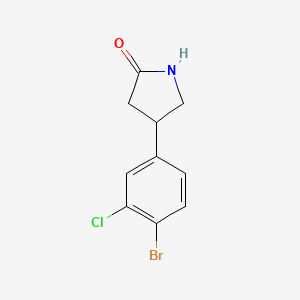
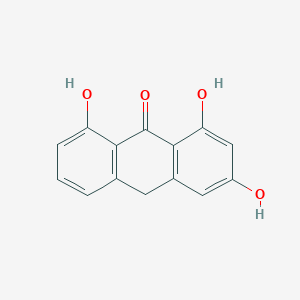
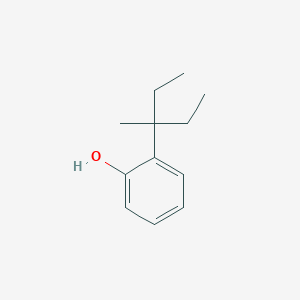
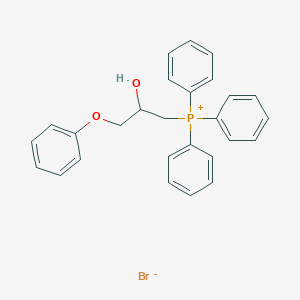
![5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}furan-2-carbaldehyde](/img/structure/B13156136.png)
